REACTION_CXSMILES
|
C[Si]([I:5])(C)C.F[B-](F)(F)F.[F:11][S:12]([F:24])([F:23])([F:22])([F:21])[C:13]1[CH:18]=[CH:17][C:16]([N+]#N)=[CH:15][CH:14]=1>>[I:5][C:16]1[CH:17]=[CH:18][C:13]([S:12]([F:24])([F:23])([F:22])([F:21])[F:11])=[CH:14][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
11 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.FS(C1=CC=C(C=C1)[N+]#N)(F)(F)(F)F
|
Name
|
[BMIM][BF4]
|
Quantity
|
67.6 mg
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with hexane (0.5 mL×3)
|
Type
|
CUSTOM
|
Details
|
the combined extracts was evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)S(F)(F)(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |